molecular formula C21H19N5OS B2630573 12-[[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]methyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one CAS No. 1241441-53-1

12-[[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]methyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one

Cat. No.: B2630573
CAS No.: 1241441-53-1
M. Wt: 389.48
InChI Key: DLGRBKQFGVWSTO-UHFFFAOYSA-N
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Description

Nomenclature and Structural Identity

Systematic IUPAC Name Analysis

The compound’s IUPAC name, 12-[[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]methyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one , delineates its structural components with precision:

  • Tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one : The parent framework comprises three fused rings (two six-membered and one five-membered) with four nitrogen atoms (tetrazatricyclic) and one sulfur atom (5-thia). The bicyclo notation [7.3.0.02,6] specifies bridgehead positions, while the "en" suffixes denote double bonds at positions 2(6), 3, 9, and 11.
  • 8-Methyl : A methyl group at position 8 modifies electronic density.
  • 12-[[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]methyl] : A propargylamine-linked indenyl group is attached via a methylene bridge at position 12.
Table 1: Structural Descriptors
Component Description
Parent framework Tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Heteroatoms 4 nitrogen atoms (1,8,10,11), 1 sulfur atom (5)
Substituents 8-methyl, 12-[[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]methyl]
Molecular formula C₂₃H₂₁N₅OS (hypothesized from structural analysis)

The SMILES notation for this compound can be inferred as C[C@@H]1C2=NN=C(N2CCN1)C3=NC(=NS3)C.C#CCN[C@H]4C5=CC=CC=C5CC4, reflecting stereochemical configurations at chiral centers.

Properties

IUPAC Name

12-[[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]methyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5OS/c1-3-11-25(16-9-8-14-6-4-5-7-15(14)16)13-18-22-23-21-24(2)20(27)19-17(26(18)21)10-12-28-19/h1,4-7,10,12,16H,8-9,11,13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGRBKQFGVWSTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CN(CC#C)C4CCC5=CC=CC=C45
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 12-[[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]methyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one is a complex organic molecule with potential biological activity. This article aims to explore its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Indenyl group : Contributes to its aromatic properties.
  • Propynyl group : May enhance reactivity and biological interactions.
  • Amino group : Essential for biological activity and interactions with receptors.
  • Thiazole and tetrazole rings : Associated with various biological activities, including anticancer properties.

Molecular Formula and Weight

  • Molecular Formula : C23H21N5O
  • Molecular Weight : 383.455 g/mol

Antitumor Activity

Recent studies have indicated that compounds containing thiazole and tetrazole moieties exhibit significant antitumor activity . For instance:

  • Compounds with similar structures have shown IC50 values ranging from 1.61μg/mL1.61\,\mu g/mL to 1.98μg/mL1.98\,\mu g/mL against various cancer cell lines .
  • The presence of electron-donating groups in the phenyl ring enhances cytotoxic effects, suggesting that modifications to the compound's structure could optimize its antitumor efficacy.

Anticonvulsant Properties

Research has also explored the anticonvulsant potential of related compounds:

  • A derivative with a similar structural framework demonstrated effective protection against tonic extensor phases in animal models .
  • The structure–activity relationship (SAR) analysis indicates that specific substitutions on the thiazole ring can significantly impact anticonvulsant activity.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Tumor Cell Proliferation : Interactions with cellular pathways involved in growth regulation.
  • Induction of Apoptosis : Some derivatives have shown the ability to trigger programmed cell death in cancer cells.
  • Modulation of Neurotransmitter Systems : Potential influence on GABAergic systems contributing to anticonvulsant effects.

Case Study 1: Anticancer Activity

A study involving a series of thiazole derivatives demonstrated significant inhibition of tumor growth in vitro:

CompoundIC50 Value (µg/mL)Cell Line
Compound A1.61 ± 1.92A431
Compound B1.98 ± 1.22Jurkat
Compound C< 2.00HT29

These findings support the hypothesis that structural modifications can enhance activity against specific cancer types .

Case Study 2: Anticonvulsant Efficacy

In an experimental model assessing anticonvulsant properties:

CompoundEfficacy (%)Model Used
Compound D100% protectionPTZ-induced seizures
Compound E80% protectionMES test

The results indicated that certain structural features are critical for achieving high efficacy in seizure models .

Comparison with Similar Compounds

Research Findings and Implications

Statistical Similarity Trends
  • Studies on binary similarity coefficients confirm that Tanimoto remains a reliable metric for preliminary screening, but 3D methods (e.g., ST) better predict bioactivity correlations in structurally rigid analogs .
  • Contradiction Note: highlights scenarios where 2D and 3D similarity rankings diverge, suggesting the target compound’s neighbors may vary significantly depending on the method used .
Metabolic Pathway Relevance

The compound’s thia-tetrazatricyclo core could interact with enzymes in sulfur-containing metabolic pathways, akin to dithia-azatricyclo derivatives . Such interactions may be exploitable in drug design for targeting oxidative stress pathways.

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